1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide
Overview
Description
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The compound is involved in the synthesis of various heterocyclic compounds, such as Biphenyl 4-carboxylic acid derivatives (Patel, Malik, & Bhatt, 2009).
- Characterization Methods : These synthesized compounds are characterized using techniques like elemental analysis, IR, 1H NMR, and mass spectra, providing insights into their structural properties.
Pharmacological Applications
- Antimicrobial Activity : Compounds synthesized using this chemical structure have shown potent antimicrobial activities against a variety of pathogens, including S. aureus and E. coli (Ozden et al., 2005), (Mistry, Desai, & Desai, 2016), (El-Meguid, 2014).
- Antibacterial Agents : Specific derivatives of this compound have been studied for their antibacterial properties, showing effectiveness against various bacterial strains (Frigola et al., 1995).
Chemical Reactions and Properties
- Heterocyclic Compound Synthesis : It plays a role in the creation of novel heterocyclic compounds, which are vital in various biological and pharmacological fields (Sharma et al., 2013).
- Polyamide Synthesis : Utilized in the synthesis of polyamides, indicating its importance in polymer chemistry (Ueda, Kameyama, & Ikeda, 1987).
Labeling and Radiopharmaceutical Applications
- Labeling of Antagonists : Used in the synthesis of labeled CCR1 antagonists for potential treatment in rheumatoid arthritis (Latli et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)acetyl]-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]azetidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-15-4-1-12(2-5-15)8-18(26)25-10-14(11-25)19(27)22-9-13-3-6-16-17(7-13)24-20(28)23-16/h1-7,14H,8-11H2,(H,22,27)(H2,23,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIHAZKMKXZPDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)C(=O)NCC3=CC4=C(C=C3)NC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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